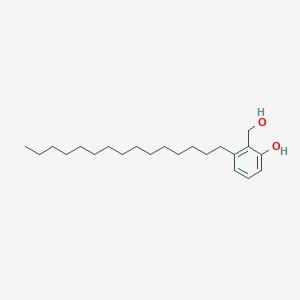
2-(Hydroxymethyl)-3-pentadecylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)-3-pentadecylphenol is an organic compound that belongs to the class of phenols It is characterized by a hydroxymethyl group attached to the second carbon and a pentadecyl chain attached to the third carbon of the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-3-pentadecylphenol can be achieved through several methods. One common approach involves the alkylation of phenol with a pentadecyl halide under basic conditions, followed by the introduction of a hydroxymethyl group through a formylation reaction. The reaction conditions typically involve the use of a strong base such as sodium hydroxide or potassium hydroxide and a suitable solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reactions, and the process parameters are optimized to achieve efficient conversion rates.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxymethyl)-3-pentadecylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The phenolic hydroxyl group can be reduced to a hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: 2-(Carboxymethyl)-3-pentadecylphenol.
Reduction: 2-(Hydroxymethyl)-3-pentadecylcyclohexane.
Substitution: 2-(Alkoxymethyl)-3-pentadecylphenol.
Applications De Recherche Scientifique
2-(Hydroxymethyl)-3-pentadecylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethyl)-3-pentadecylphenol involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to antimicrobial effects. The hydroxymethyl group may also participate in hydrogen bonding with target molecules, enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Hydroxymethyl)-3-dodecylphenol
- 2-(Hydroxymethyl)-3-tetradecylphenol
- 2-(Hydroxymethyl)-3-hexadecylphenol
Uniqueness
2-(Hydroxymethyl)-3-pentadecylphenol is unique due to its specific chain length, which imparts distinct physicochemical properties. Compared to shorter or longer chain analogs, it may exhibit different solubility, melting point, and biological activity, making it suitable for specific applications.
Propriétés
Numéro CAS |
35151-93-0 |
|---|---|
Formule moléculaire |
C22H38O2 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-3-pentadecylphenol |
InChI |
InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-22(24)21(20)19-23/h15,17-18,23-24H,2-14,16,19H2,1H3 |
Clé InChI |
YIEWUELOOZCOTH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



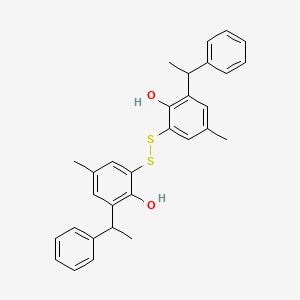
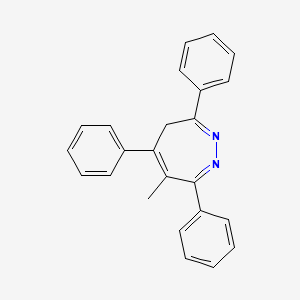
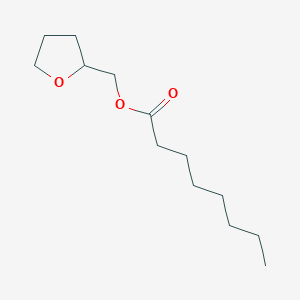
![2-Nitrospiro[cyclopropane-1,9'-fluorene]](/img/structure/B14684154.png)
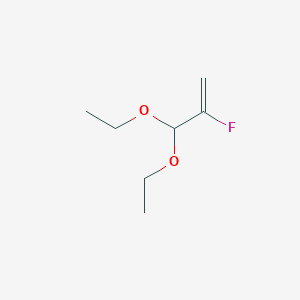
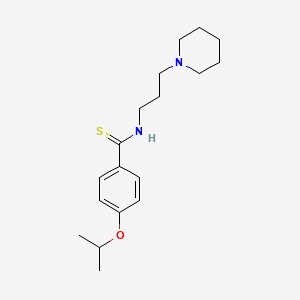
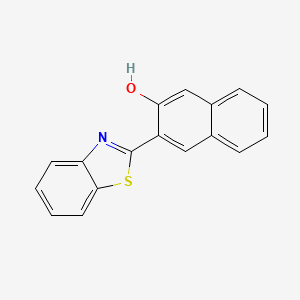

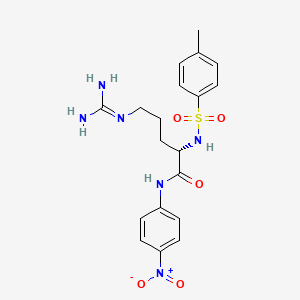
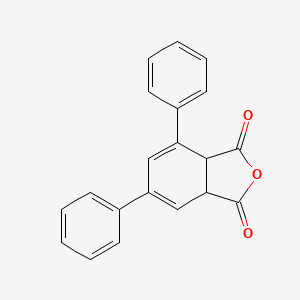
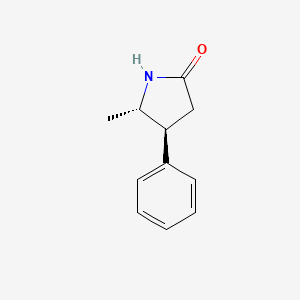
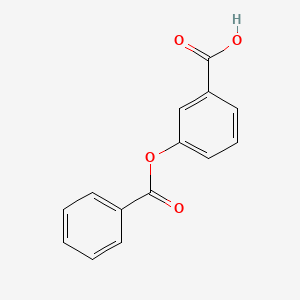
![N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide](/img/structure/B14684206.png)
